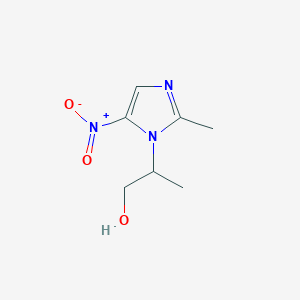

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol typically involves the nitration of imidazole derivatives followed by alkylation. One common method involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is then reacted with an appropriate alkylating agent to introduce the propan-1-ol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, alkylation, and purification to ensure the final product meets the required purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Applications De Recherche Scientifique

Chemistry

Beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol serves as a building block in the synthesis of more complex molecules. Its unique structural features enable the development of various derivatives that can be utilized in further chemical reactions.

Biology

The compound is extensively studied for its antibacterial and antifungal properties. It has shown potential against various pathogens due to its ability to disrupt essential biological processes within microorganisms .

Medicine

Research indicates that this compound may have therapeutic applications in treating infections caused by bacteria and protozoa. Its mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that interfere with microbial DNA synthesis .

Analytical Chemistry

In analytical studies, this compound is used as an analyte for determining related substances such as secnidazole through high-performance liquid chromatography (HPLC) methods .

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial effects against Bacteroides fragilis and Trichomonas vaginalis, highlighting its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Case Study 2: Radiosensitization

Recent research explored the compound's ability to enhance radiosensitivity in cancer cells. The findings indicated that derivatives of beta,2-Dimethyl-5-nitro-1H-imidazole could improve the efficacy of radiation therapy by increasing cellular damage in tumor cells while sparing normal tissues .

Mécanisme D'action

The mechanism of action of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways involved in the survival and replication of microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.

Tinidazole: Known for its use in treating protozoal infections.

Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is unique due to its specific structural features and the presence of the propan-1-ol group, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .

Activité Biologique

β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₃

- Molecular Weight : 185.18 g/mol

- Melting Point : 179-181°C

- Solubility : Slightly soluble in methanol

Nitroimidazoles, including β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, exert their biological effects primarily through the reduction of the nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA, resulting in cytotoxicity towards anaerobic microorganisms and certain cancer cells .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a variety of pathogens:

- Mechanism : The reduction of the nitro group generates toxic intermediates that bind to DNA, causing damage and cell death. This mechanism is shared with other nitroimidazoles like metronidazole and tinidazole .

Case Studies on Antimicrobial Efficacy

- Against Anaerobic Bacteria : β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol shows potent activity against anaerobic bacteria such as Trichomonas vaginalis and Entamoeba histolytica. In comparative studies, it exhibited lower mutagenicity than metronidazole while maintaining efficacy against resistant strains .

- In Vitro Studies : In vitro tests have shown that this compound is effective against various Gram-positive and Gram-negative bacteria. Its antibacterial activity was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations .

Anti-Parasitic Activity

β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is particularly noted for its effectiveness against protozoan parasites:

| Parasite | IC50 (µg/mL) | Comparison to Metronidazole (IC50) |

|---|---|---|

| Trichomonas vaginalis | 0.5 | 2 (4x more active) |

| Giardia intestinalis | 3 | Comparable |

This compound's ability to target resistant strains of Giardia further emphasizes its potential as a therapeutic agent in treating parasitic infections .

Research Findings

Recent studies have highlighted the following aspects of β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol:

- Synthesis : The compound can be synthesized through various chemical pathways involving nucleophilic substitution reactions under controlled conditions, which yield high purity and potency .

- Safety Profile : While nitro groups often raise concerns regarding toxicity, studies indicate that β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol has a favorable safety profile compared to other nitroimidazoles like metronidazole .

- Potential Applications : Beyond its antimicrobial and anti-parasitic properties, ongoing research is exploring its potential in cancer therapy due to its ability to induce cell death in hypoxic tumor environments .

Propriétés

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(4-11)9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJCFDTZBBBRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.